4-Aminoquinolin-8-ol
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Overview
Description
4-Aminoquinolin-8-ol, also known as 8-aminoquinoline, is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, characterized by an amino group at the 8th position of the quinoline ring. This compound is a pale yellow solid and is structurally analogous to 8-hydroxyquinoline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The original synthesis of 4-Aminoquinolin-8-ol involved the nitration of quinoline to produce a mixture of 5- and 8-nitro derivatives. These were separated by distillation and sublimation. The 8-nitro isomer was then reduced using tin powder in the presence of hydrochloric acid to yield the amine . Another method involves the amination of 8-chloroquinoline .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and reduction processes, similar to the laboratory methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced separation techniques can enhance the scalability of these processes.
Chemical Reactions Analysis
Types of Reactions
4-Aminoquinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.
Substitution: The amino group can participate in substitution reactions, forming amides and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as tin powder and hydrochloric acid.
Substitution reagents: Such as acyl chlorides for amide formation.
Major Products Formed
Major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
4-Aminoquinolin-8-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Aminoquinolin-8-ol and its derivatives, particularly in antimalarial activity, involves targeting the liver stages of Plasmodium infections. The compound interferes with the mitochondrial function of the parasite, leading to its death . The exact molecular targets and pathways are still under investigation, but the mitochondria are believed to be the primary site of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Aminoquinolin-8-ol include:
Chloroquine: A 4-aminoquinoline used as an antimalarial agent.
Amodiaquine: Another 4-aminoquinoline with antimalarial properties.
Primaquine: An 8-aminoquinoline derivative used for treating malaria.
Tafenoquine: A newer 8-aminoquinoline derivative with a longer half-life.
Uniqueness
This compound is unique due to its position-specific amino group, which allows it to form specific derivatives with distinct biological activities. Its ability to act as a bidentate ligand in coordination chemistry also sets it apart from other quinoline derivatives .
Properties
IUPAC Name |
4-aminoquinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAWDWUYBRFYFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901157 |
Source
|
Record name | NoName_233 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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